2-(3-(Octyloxy)phenyl)acetic acid
Description
2-(3-(Octyloxy)phenyl)acetic acid is a substituted phenylacetic acid derivative featuring an octyloxy group at the meta position of the phenyl ring.
Properties
IUPAC Name |
2-(3-octoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-11-19-15-10-8-9-14(12-15)13-16(17)18/h8-10,12H,2-7,11,13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJABOFSDGJPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Compounds
*Calculated based on structural similarity.
Key Observations:
- Substituent Position: The meta-octyloxy group in this compound likely reduces crystallinity compared to para-substituted analogs (e.g., 2-(4-Octylphenyl)acetic acid), enhancing solubility in organic solvents .
- Functional Groups: Replacing the benzoic acid moiety (in 2-(Octyloxy)benzoic acid ) with acetic acid lowers molecular weight and may increase flexibility in molecular packing.
- Polarity: The carbamoyl group in 2-(3-carbamoylphenoxy)acetic acid introduces hydrogen-bonding capability, unlike the nonpolar octyloxy chain, affecting bioavailability and aggregation behavior.
Table 2: Hazard Profiles of Related Compounds
Key Notes:
- This compound is expected to share handling requirements with 2-(4-Octylphenyl)acetic acid, including skin and eye protection .
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